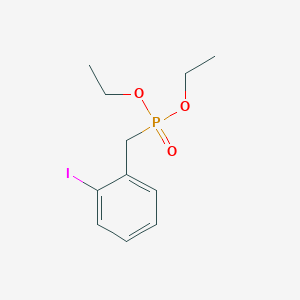

Diethyl 2-iodobenzylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

62680-68-6 |

|---|---|

Molecular Formula |

C11H16IO3P |

Molecular Weight |

354.12 g/mol |

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-iodobenzene |

InChI |

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

XKRRRSGJXJFGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1I)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl 2 Iodobenzylphosphonate

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide portion of Diethyl 2-iodobenzylphosphonate is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, particularly in oxidative addition to low-valent transition metals, makes this compound an excellent substrate for a variety of powerful coupling reactions.

Horner-Wadsworth-Emmons Reaction in Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental process for the synthesis of alkenes. youtube.com It should be noted that this reaction does not involve the aryl iodide moiety, but rather the activation of the methylene (B1212753) group adjacent to the phosphonate (B1237965). The reaction begins with the deprotonation of the phosphonate at the benzylic carbon using a base, which creates a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This nucleophilic carbanion then adds to an aldehyde or ketone, forming a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate through an oxaphosphetane species yields the desired alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com

The HWE reaction is known for its stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com This selectivity arises from the thermodynamic stability of the intermediates leading to the trans product. nrochemistry.com However, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF), can reverse this selectivity to produce (Z)-alkenes with high fidelity. youtube.comnrochemistry.com

Table 1: Common Reagents for the Horner-Wadsworth-Emmons Reaction

| Component | Examples | Purpose |

|---|---|---|

| Base | NaH, KHMDS, n-BuLi, KOtBu | Deprotonation of the phosphonate |

| Solvent | THF, DME | Reaction medium |

| Electrophile | Aldehydes, Ketones | Carbonyl source for olefination |

| Additive | 18-crown-6 (with K+ bases) | Sequesters cation to increase base reactivity |

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper complexes. wikipedia.orgyoutube.com In the reaction with this compound, the aryl iodide group couples with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt (often CuI), and an amine base (such as triethylamine). youtube.comtcichemicals.com

The catalytic cycle involves two interconnected processes. libretexts.org The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. youtube.com Simultaneously, the copper cycle involves the formation of a copper(I) acetylide species, which is more nucleophilic than the terminal alkyne itself. youtube.com This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination from the resulting palladium complex, which forms the aryl-alkyne product and regenerates the active Pd(0) catalyst. libretexts.orgyoutube.com The mild reaction conditions allow for a broad substrate scope. wikipedia.org

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Typical Reagents | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, aids acetylide formation |

| Solvent | THF, DMF, Acetonitrile | Reaction medium |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group |

Suzuki-Miyaura Cross-Coupling of Organophosphates

The Suzuki-Miyaura coupling is one of the most versatile methods for creating biaryl structures and other C-C bonds. libretexts.org This reaction pairs the aryl iodide of this compound with an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the key transmetalation step. youtube.comlibretexts.org

The established mechanism proceeds through a catalytic cycle:

Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. youtube.com

Transmetalation: The organoboron compound, activated by the base to form a more nucleophilic borate (B1201080) species, transfers its organic group to the Pd(II) complex, displacing the halide. youtube.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comlibretexts.org

The Suzuki-Miyaura reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and environmental compatibility of boronic acids. youtube.comnih.gov

Table 3: Representative Components for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Active catalyst |

| Ligand | PPh₃, JohnPhos, SPhos | Stabilizes and activates the palladium center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Boron Reagent | Arylboronic acids, Arylboronate esters | Source of the aryl or vinyl group |

| Solvent | Toluene (B28343), Dioxane, DME, often with water | Reaction medium |

Other Palladium- and Nickel-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Sonogashira and Suzuki reactions, the aryl iodide of this compound can participate in a range of other cross-coupling reactions catalyzed by palladium or nickel.

Palladium-Catalyzed C-Heteroatom Coupling: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. nih.gov Using a palladium catalyst with specialized bulky phosphine (B1218219) ligands, this compound can be coupled with various primary or secondary amines, amides, or other nitrogen nucleophiles. nih.govmit.edu Similarly, C-O bonds can be formed by coupling with alcohols. mit.edu These reactions are crucial for synthesizing molecules with diverse functionalities.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a more cost-effective alternative to palladium for certain transformations. researchgate.net They are effective in catalyzing C-S bond formation (thiolation) between aryl halides and thiols, even with sterically hindered substrates. rsc.org Nickel can also be used for C-C bond forming reactions, including Suzuki-type couplings, sometimes offering different reactivity or selectivity compared to palladium. nih.govresearchgate.net Nickel/photoredox dual catalysis has recently emerged as a powerful method for alkyl-alkyl and acyl-alkyl cross-couplings. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a classic and effective method for forming C-heteroatom bonds with aryl iodides. rsc.org Compared to palladium and nickel, copper is less expensive and less toxic. rsc.org These reactions are particularly useful for forming C-N, C-O, and C-S bonds. nih.govorganic-chemistry.orgresearchgate.net

A typical procedure involves heating the aryl iodide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper(I) or copper(II) salt (e.g., CuI, CuO) and a base. organic-chemistry.orgresearchgate.net While early versions required harsh conditions, modern protocols often use ligands like ethylene (B1197577) glycol or various diamines to facilitate the reaction under milder temperatures. organic-chemistry.org These reactions can tolerate a range of functional groups and can sometimes be performed in the open air. organic-chemistry.org

Functional Group Transformations and Derivatizations of the Phosphonate Moiety

The phosphonate functional group in this compound is also a site for chemical modification. The primary reactivity stems from the acidity of the benzylic proton and the susceptibility of the phosphorus center to nucleophilic attack.

One of the most important transformations is the deprotonation of the α-carbon (the CH₂ group) to form a stabilized carbanion, which is the key step in the Horner-Wadsworth-Emmons reaction as detailed in section 3.1.1. wikipedia.orgwikipedia.org This nucleophilic intermediate can react with a wide array of electrophiles, not just aldehydes and ketones.

Furthermore, the diethyl phosphonate ester itself can be modified. For instance, it can undergo hydrolysis to the corresponding phosphonic acid. This is often achieved by treatment with bromotrimethylsilane (B50905) (TMSBr) to cleave the ethyl esters, followed by a workup with an alcohol like methanol (B129727) or water. researchgate.net The resulting phosphonic acid is a bidentate ligand and can impart different solubility and chemical properties to the molecule. Additionally, reaction with Grignard reagents can lead to the displacement of the ethoxy groups, providing a route to secondary phosphine oxides. wikipedia.org Functionalized phosphonates, such as pyrrolidinylphosphonates, can be synthesized through multi-step sequences involving cycloaddition and subsequent transformations, highlighting the versatility of the phosphonate group in constructing complex molecular architectures. nih.gov

Hydrophosphonylation Reactions

While this compound itself is a product of reactions like the Michaelis-Arbuzov reaction, its precursor, diethyl phosphite (B83602), readily undergoes hydrophosphonylation reactions. This process involves the addition of the P-H bond of a dialkyl phosphite across a carbon-carbon multiple bond, typically catalyzed by transition metals or initiated by radicals. For instance, the palladium-catalyzed hydrophosphorylation of alkynes with H-phosphonates generally yields Markovnikov adducts with high regioselectivity. organic-chemistry.org

Reactions with Carbonyl Compounds and Imines

The most prominent reaction of this compound is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the synthesis of alkenes with high stereoselectivity. numberanalytics.com In this reaction, the phosphonate is first deprotonated at the benzylic carbon using a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then adds to an aldehyde or ketone, leading to an oxaphosphetane intermediate which subsequently decomposes to yield an alkene and a water-soluble phosphate byproduct. wikipedia.orgyoutube.com

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com A key advantage over the related Wittig reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

While no direct examples of the HWE reaction of this compound are extensively documented in the provided search results, the reactivity of a closely related compound, Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonate, has been studied. nih.gov This compound undergoes HWE reactions with various aldehydes in the presence of a base to form (E)-stilbene derivatives in good yields and with high stereoselectivity. nih.gov This serves as a strong precedent for the expected reactivity of this compound. The reaction of the phosphonate with benzaldehyde, for instance, would be expected to produce 2-iodo-stilbene.

The choice of base and reaction conditions is critical for the success of the HWE reaction. While strong bases like sodium hydride (NaH) are common, milder conditions using bases such as 1,8-diazabicycloundec-7-ene (DBU) in the presence of lithium chloride (LiCl) have been developed for base-sensitive substrates. wikipedia.org

Table 1: Representative Bases and Solvents for the Horner-Wadsworth-Emmons Reaction

| Base | Solvent | Typical Application | Reference |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) | General purpose, for non-sensitive substrates | organic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base | nih.gov |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | Strong base, suitable for less acidic phosphonates | organic-chemistry.org |

| DBU / Lithium chloride (LiCl) | Acetonitrile (MeCN) | Mild conditions for base-sensitive substrates | wikipedia.org |

| Potassium hydroxide (B78521) (KOH) | Acetonitrile (MeCN) | Cost-effective base for activated phosphonates | nih.gov |

Reactions with imines are also possible, proceeding through an analogous aza-HWE reaction to yield enamines or substituted alkenes. The activation of the imine with a Lewis acid can enhance its electrophilicity and facilitate the reaction. acs.orgresearchgate.net

Selective Hydrolysis and Transesterification of Phosphonate Esters

The diethyl phosphonate moiety can be selectively modified through hydrolysis or transesterification. Complete hydrolysis to the corresponding phosphonic acid, 2-iodobenzylphosphonic acid, can be achieved under harsh acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.gov

However, milder and more selective methods for dealkylation are often preferred. The use of trimethylsilyl (B98337) halides, such as iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (TMSBr), is a rapid and quantitative method for cleaving the P-O alkyl bond at room temperature. rsc.orggoogle.com The reaction forms a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed with water or methanol to give the phosphonic acid. rsc.org This method is highly chemoselective, tolerating many other functional groups. rsc.orgresearchgate.net It is also possible to achieve selective mono-dealkylation under specific conditions. acs.org

Transesterification, the exchange of the ethyl groups for other alkyl or aryl groups, can be catalyzed by either acids or bases. researchgate.netresearchgate.net For example, reacting this compound with another alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid can lead to the corresponding new phosphonate esters. youtube.com Solid acid catalysts, such as sulfated zirconia, have also been shown to be effective and offer advantages in terms of catalyst separation and reusability. capes.gov.br

Mechanistic Pathways and Kinetic Studies

Understanding the mechanistic underpinnings of the reactions of this compound is crucial for controlling reactivity and predicting product outcomes.

Radical Intermediates in Phosphonate Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling the formation of an aryl radical intermediate. This reactivity is particularly useful in intramolecular cyclization reactions. wikipedia.org Upon generation, typically using a radical initiator like azobisisobutyronitrile (AIBN) with a reagent like tributyltin hydride (Bu₃SnH) or through electrochemical methods, the 2-(diethoxyphosphorylmethyl)phenyl radical can undergo cyclization if a suitable radical acceptor is present in the molecule. rsc.orgnih.govresearchgate.net

For example, if an unsaturated side chain were attached to the phosphonate moiety, the aryl radical could add across the multiple bond in an exo or endo fashion to form a new ring. wikipedia.org 5-exo cyclizations are generally kinetically favored for aryl radicals. wikipedia.org These reactions are powerful tools for constructing complex polycyclic systems. nih.gov

Role of Lewis Acids and Bases in Reaction Catalysis

As discussed in the context of the HWE reaction (Section 3.2.2), bases play a fundamental catalytic role by deprotonating the phosphonate to generate the active carbanion nucleophile. wikipedia.org The choice of base and counterion (e.g., Li⁺, Na⁺, K⁺) can influence the stereoselectivity of the olefination. wikipedia.org

Lewis acids can also play a significant role, primarily by activating the electrophilic partner. acs.org In reactions with carbonyl compounds or imines, a Lewis acid can coordinate to the oxygen or nitrogen atom, increasing the electrophilicity of the carbonyl/imine carbon and accelerating the rate of nucleophilic attack by the phosphonate carbanion. acs.org This is particularly useful for less reactive ketones or imines. acs.org Tin(IV) chloride and zinc chloride are examples of Lewis acids used to promote cycloaddition reactions involving phosphonate-containing compounds. acs.org In some systems, a cooperative effect between a Lewis acid and a Lewis base can be employed to activate both the electrophile and the nucleophile simultaneously. acs.org

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms. acs.orgresearchgate.net For the Horner-Wadsworth-Emmons reaction, DFT calculations have been used to investigate the reaction pathway, including the structures of transition states and intermediates. acs.org These studies help to rationalize the observed (E/Z) selectivity by comparing the energies of the diastereomeric transition states leading to the oxaphosphetane intermediate. acs.orgresearchgate.net Solvation effects are also shown to have a significant influence on the reaction path, potentially changing the rate-limiting step. acs.org

Similarly, computational studies can provide insight into radical cyclization reactions. DFT calculations can model the transition states for the cyclization and competing reactions (like direct reduction of the radical), helping to predict the feasibility and regioselectivity of the cyclization process. researchgate.net These theoretical models offer a molecular-level understanding that complements experimental findings and aids in the design of new synthetic strategies. rsc.org

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Iodobenzylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Diethyl 2-iodobenzylphosphonate in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into three distinct regions: the ethyl groups, the benzylic methylene (B1212753) bridge, and the aromatic ring.

Ethyl Moieties : The two chemically equivalent ethyl groups (–O–CH₂–CH₃) give rise to two characteristic signals. The methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, are split into a more complex pattern, a doublet of quartets, because they are coupled to both the methyl protons and the central phosphorus atom.

Benzyl (B1604629) Moiety : The benzylic methylene protons (Ar–CH₂–P) appear as a distinct doublet. The splitting into a doublet is a result of coupling to the single, spin-active ³¹P nucleus. The chemical shift of this signal is influenced by the adjacent aromatic ring and the phosphonate (B1237965) group. chemicalbook.comnih.gov

Aromatic Moiety : The 1,2-disubstituted (ortho) aromatic ring produces a complex multiplet pattern in the aromatic region of the spectrum. The four aromatic protons are chemically distinct and exhibit intricate splitting patterns due to coupling with each other. The presence of the iodine atom and the benzylphosphonate group at adjacent positions breaks the symmetry, leading to four separate signals with characteristic ortho, meta, and para coupling constants.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~ 1.25 | Triplet (t) | JHH ≈ 7.1 |

| OCH₂ (ethyl) | ~ 4.05 | Doublet of Quartets (dq) | JHH ≈ 7.1, JHP ≈ 7.9 |

| CH₂ (benzyl) | ~ 3.40 | Doublet (d) | JHP ≈ 22.0 |

| Aromatic H | ~ 7.00 - 7.85 | Multiplet (m) | N/A |

Note: Values are predicted based on data for analogous compounds like diethyl benzylphosphonate and substituted iodoaromatics. chemicalbook.comnih.govchemicalbook.com

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule.

Aliphatic Framework : The ethyl groups display two signals: one for the methyl carbon (–CH₃) and one for the methylene carbon (–O–CH₂). The methylene carbon signal appears as a doublet due to one-bond coupling with the phosphorus atom. The benzylic carbon (Ar–CH₂–P) also shows a prominent doublet with a large coupling constant, which is characteristic of a direct P–C bond. nih.gov

Aromatic Framework : The 1,2-disubstituted benzene (B151609) ring gives rise to six distinct signals, confirming the lack of symmetry. The carbon atom bonded to the iodine (C-I) is readily identified by its chemical shift. The carbon atom attached to the benzylic methylene group (C-CH₂) appears as a doublet due to two-bond coupling with the phosphorus atom. The remaining four aromatic carbons appear as singlets in a standard proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from P) | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~ 16.2 | Doublet (d) | JCP ≈ 6.0 |

| OCH₂ (ethyl) | ~ 62.5 | Doublet (d) | JCP ≈ 6.5 |

| CH₂ (benzyl) | ~ 35.0 | Doublet (d) | JCP ≈ 138.0 |

| C-I (aromatic) | ~ 95.0 | Singlet (s) | N/A |

| C-CH₂ (aromatic) | ~ 135.0 | Doublet (d) | JCP ≈ 9.0 |

| Aromatic CH | ~ 128.0 - 139.0 | Singlets (s) | N/A |

Note: Values are predicted based on data for analogous compounds and established substituent effects. nih.govrsc.org

³¹P NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. The spectrum for this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift value is diagnostic for the phosphonate functional group. For diethyl benzylphosphonates, this shift typically falls in the range of +25 to +27 ppm relative to a phosphoric acid standard. nih.govrsc.org This technique is particularly useful for monitoring reactions involving the phosphonate moiety.

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment maps ¹H–¹H coupling networks. For this compound, it would show a cross-peak between the ethyl CH₂ and CH₃ protons, confirming the ethyl group structure. It would also reveal the connectivity between adjacent protons on the aromatic ring, helping to assign the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H–¹³C correlations). It would definitively link the proton signals of the ethyl, benzylic, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the benzylic CH₂ protons to the aromatic carbon C1 (the one bearing the CH₂P group) and the phosphorus atom.

Correlations from the ethyl OCH₂ protons to the phosphorus atom.

Correlations from the aromatic protons to their neighboring carbons, which helps piece together the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organophosphonates, as it typically produces an abundant protonated molecule [M+H]⁺. nih.gov For this compound (Molecular Weight: 354.12 g/mol ), the ESI mass spectrum would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 355.1.

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. For organophosphonates, common fragmentation pathways include the sequential neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl ester groups. nih.govresearchgate.net Cleavage of the P-C and C-C bonds in the benzyl group also leads to diagnostic fragment ions.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

| m/z | Ion | Description |

| 355.1 | [M+H]⁺ | Protonated Molecule |

| 327.1 | [M+H - C₂H₄]⁺ | Loss of one ethylene molecule |

| 299.1 | [M+H - 2C₂H₄]⁺ | Loss of two ethylene molecules |

| 217.0 | [IC₆H₄CH₂]⁺ | Iodobenzyl cation |

| 137.1 | [P(O)(OH)₂CH₂C₆H₄I+H]⁺ | Fragment from P-O bond cleavage |

Note: Fragmentation is predicted based on general principles of organophosphonate mass spectrometry. nih.govresearchgate.netresearchgate.net

Development of Fragmentation Rules for Phosphonate Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron impact (EI) ionization would likely lead to a series of fragmentation events that provide valuable structural information.

The fragmentation of organophosphonates is influenced by the stability of the resulting carbocations and radical species. For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: The bond between the benzyl group and the phosphorus atom is susceptible to cleavage, which would result in the formation of a stable tropylium (B1234903) ion or a related benzylic cation.

McLafferty-type Rearrangement: The presence of the ethoxy groups allows for a characteristic rearrangement involving the transfer of a hydrogen atom to the phosphoryl oxygen, followed by the elimination of an alkene (ethene).

Cleavage of the P-O and C-O Bonds: The bonds within the diethyl phosphonate moiety can also fragment, leading to the loss of ethoxy or ethyl groups.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment ion corresponding to the diethyl benzylphosphonate cation.

A systematic study of the mass spectra of a series of substituted benzylphosphonates would allow for the development of a set of fragmentation rules specific to this class of compounds. By comparing the fragmentation patterns of the 2-iodo, 3-iodo, and 4-iodo isomers, the influence of the iodine position on the fragmentation pathways could be elucidated.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 354 | [C₁₁H₁₆IO₃P]⁺• | Molecular Ion |

| 227 | [C₁₁H₁₆O₃P]⁺ | Loss of I• |

| 217 | [C₇H₆I]⁺ | Cleavage of the C-P bond |

| 171 | [C₉H₁₂O₃P]⁺ | McLafferty rearrangement (loss of C₂H₄) |

| 137 | [C₇H₆PO₃]⁺ | Cleavage of the P-C bond and rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl cleavage |

Note: The m/z values are nominal and based on the most abundant isotopes. The relative intensities of these peaks would provide further insight into the stability of the fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. nih.gov This is particularly important for compounds like this compound, which contains multiple heteroatoms (I, O, P).

For this compound (C₁₁H₁₆IO₃P), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the assigned elemental composition. This technique is crucial for confirming the identity of a newly synthesized compound and for differentiating it from potential isomers or impurities.

Table 2: Theoretical and Expected Experimental HRMS Data for this compound

| Ion Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) | Mass Accuracy (ppm) |

| [C₁₁H₁₆IO₃P]⁺• | 353.98818 | 353.9882 ± 0.0018 | < 5 |

| [C₁₁H₁₅IO₃P]⁺ | 352.98033 | 352.9803 ± 0.0018 | < 5 |

| [C₉H₁₂O₃P]⁺ | 171.05748 | 171.0575 ± 0.0009 | < 5 |

Note: The expected experimental mass range is based on a typical mass accuracy of 5 ppm for modern HRMS instruments.

X-ray Crystallography for Definitive Solid-State Structural Characterization

While mass spectrometry provides information about the connectivity and elemental composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions of the atoms in the crystal lattice can then be determined, providing precise information about bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would reveal:

The precise conformation of the molecule in the solid state, including the orientation of the diethyl phosphonate group relative to the 2-iodobenzyl moiety.

The exact bond lengths and angles, which can provide insight into the electronic effects of the iodine substituent and the phosphonate group.

The nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as that of diethyl (4-iodobenzyl)phosphonate, would provide a basis for predicting its solid-state conformation. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions (Å) | a ≈ 10-15, b ≈ 5-10, c ≈ 15-20 |

| Bond Length C-I (Å) | ~2.10 |

| Bond Length P=O (Å) | ~1.45 |

| Bond Angle C-C-P (°) | ~115-120 |

Note: These are predicted values based on known structures of similar compounds and are for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the various functional groups present:

P=O Stretch: A strong absorption in the IR spectrum and a weaker band in the Raman spectrum around 1250 cm⁻¹.

P-O-C Stretch: Strong absorptions in the IR spectrum in the region of 1050-1020 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Bands in the region of 1600-1450 cm⁻¹.

C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, allowing for its unambiguous identification and the confirmation of the presence of key functional groups.

Table 4: Characteristic Infrared and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| P=O | Stretching | 1260 - 1240 (Strong) | 1260 - 1240 (Weak) |

| P-O-C | Asymmetric Stretch | 1050 - 1020 (Strong) | 1050 - 1020 (Medium) |

| P-O-C | Symmetric Stretch | ~800 (Medium) | ~800 (Strong) |

| Aromatic C-H | Stretching | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) |

| Aliphatic C-H | Stretching | 2980 - 2850 (Medium) | 2980 - 2850 (Strong) |

| Aromatic C=C | Stretching | 1600 - 1450 (Medium) | 1600 - 1450 (Strong) |

| C-I | Stretching | 600 - 500 (Medium) | 600 - 500 (Strong) |

Note: The expected frequencies and intensities are based on general spectroscopic correlation tables and data for similar compounds.

Strategic Applications of Diethyl 2 Iodobenzylphosphonate in Organic Synthesis and Materials Science

Diethyl 2-Iodobenzylphosphonate as a Precursor for Complex Molecule Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the presence of two key functional groups: an iodo group on the aromatic ring and a diethylphosphonate moiety. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex carbon skeletons. Simultaneously, the phosphonate (B1237965) group can be retained, modified, or participate in further transformations, making this compound a valuable precursor for a range of intricate molecules.

Formation of Polyfunctionalized Arenes and Heterocycles

The ortho-iodo-benzylphosphonate structure of this compound serves as an excellent platform for the synthesis of polyfunctionalized aromatic and heterocyclic compounds. The iodo substituent provides a reactive handle for well-established carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl iodide functionality of this compound makes it an ideal substrate for such transformations. sigmaaldrich.com Reactions like the Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide array of functional groups at the 2-position of the benzylphosphonate core.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for creating arylalkynes. nih.gov While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the reviewed literature, the general reactivity of aryl iodides suggests its applicability. core.ac.uk This reaction would yield 2-(alkynyl)benzylphosphonates, which are valuable intermediates for further transformations, including the synthesis of phosphorus-containing heterocycles through intramolecular cyclization.

Similarly, the Suzuki coupling , which couples an aryl halide with an organoboron compound, can be employed to introduce new aryl or vinyl substituents. This would lead to the formation of 2-arylbenzylphosphonates or 2-vinylbenzylphosphonates, significantly increasing the molecular complexity and providing access to a variety of polyfunctionalized arenes.

The Heck coupling , involving the reaction of an aryl halide with an alkene, offers another avenue for functionalization. This reaction would append an olefinic side chain to the benzylphosphonate scaffold, which can then be subjected to further synthetic manipulations.

Furthermore, the phosphonate moiety itself can be involved in the formation of heterocyclic systems. Intramolecular Wittig-type reactions or Horner-Wadsworth-Emmons reactions of suitably functionalized derivatives of this compound could lead to the formation of various phosphorus-containing heterocycles. For instance, intramolecular cyclization of a derivative containing a carbonyl group at an appropriate position could yield phosphacoumarins or related structures. While the direct synthesis of heterocycles from this compound via intramolecular cyclization is a plausible synthetic strategy, specific examples are not extensively documented in the surveyed literature. rsc.org

The following table provides a conceptual overview of the potential for forming polyfunctionalized arenes using this compound in common palladium-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Structure | Significance |

| Sonogashira Coupling | Terminal Alkyne | 2-(Alkynyl)benzylphosphonate | Precursor to complex alkynes and heterocycles. |

| Suzuki Coupling | Organoboron Reagent | 2-Aryl/Vinylbenzylphosphonate | Access to biaryl or styrenyl phosphonates. |

| Heck Coupling | Alkene | 2-(Alkenyl)benzylphosphonate | Introduction of an olefinic functional group for further elaboration. |

Enantioselective Transformations utilizing Chiral Phosphonate Derivatives

The development of enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the preparation of chiral drugs and agrochemicals. The phosphonate group can be a part of a chiral molecule, either by being attached to a chiral carbon center or by the phosphorus atom itself being a stereocenter (P-chiral).

While the direct use of this compound in enantioselective transformations is not widely reported, its derivatives can be employed in such reactions. For instance, the synthesis of enantiomerically enriched cyclopropylphosphonates containing quaternary stereocenters has been achieved through rhodium-catalyzed reactions of dimethyl aryldiazomethylphosphonates. rsc.orgnih.gov This demonstrates that phosphonate-containing molecules can be substrates in highly enantioselective catalytic processes.

The synthesis of P-chiral phosphonates is a significant challenge in organophosphorus chemistry. researchgate.net Methods for the stereoselective synthesis of P-chiral biaryl phosphonates have been developed, for example, through palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates. rsc.org This approach, while not starting from this compound, highlights a pathway to P-chiral phosphonate structures that could potentially be adapted.

Furthermore, the phosphonate moiety can be converted into a chiral phosphine (B1218219) ligand. rsc.orgbeilstein-journals.orgnih.govnih.govnih.govosti.gov The reduction of the phosphonate to a phosphine, followed by the introduction of chiral auxiliaries or resolution, can lead to the formation of P-chiral phosphines. These chiral phosphine ligands are highly valuable in asymmetric catalysis, such as in asymmetric hydrogenation reactions. core.ac.uknih.govbu.eduresearchgate.netbeilstein-journals.orgrsc.orgtcichemicals.com

The following table summarizes conceptual enantioselective transformations involving derivatives of this compound.

| Transformation Type | Chiral Moiety | Potential Application | Relevant Research Finding |

| Asymmetric Cyclopropanation | Chiral Catalyst | Synthesis of chiral cyclopropylphosphonates. | Rhodium-catalyzed reactions of aryldiazomethylphosphonates achieve high enantioselectivity. rsc.orgnih.gov |

| Asymmetric Intramolecular Cyclization | Chiral Ligand | Synthesis of P-chiral biaryl phosphonates. | Palladium-catalyzed cyclization of 2-bromoarylphosphonates using a chiral ligand. rsc.org |

| Synthesis of Chiral Phosphine Ligands | P-chiral Center | Asymmetric catalysis (e.g., hydrogenation). | P-chiral phosphines can be synthesized from phosphonate precursors. rsc.orgbeilstein-journals.orgnih.govnih.govnih.govosti.gov |

Utility in Catalysis and Ligand Design

Development of Phosphonate-Containing Ligands for Homogeneous Catalysis

Phosphines are a ubiquitous class of ligands in homogeneous catalysis, and their electronic and steric properties can be finely tuned to optimize catalytic performance. sigmaaldrich.comnih.govresearchgate.netd-nb.info While this compound itself is not a phosphine, it can be converted into a phosphine ligand through reduction of the phosphonate group. The resulting phosphine would bear a 2-iodobenzyl substituent, which could be further functionalized.

More directly, the phosphonate oxygen atoms can coordinate to metal centers, leading to the formation of phosphonate-containing ligands. These ligands can influence the properties of the metal catalyst in a different manner compared to traditional phosphine ligands. The development of ylide-functionalized phosphines has been shown to produce strongly electron-donating ligands for homogeneous catalysis. mdpi.com

The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the reaction of metal phosphides with alkyl halides. beilstein-journals.orgnih.gov The 2-iodobenzyl group of this compound can be transformed into an organometallic species, which can then react with a suitable phosphorus electrophile to generate a phosphine. Alternatively, the phosphonate can be reduced to a primary or secondary phosphine, which can then be further elaborated.

The development of new phosphine ligands is crucial for advancing cross-coupling reactions and other homogeneously catalyzed transformations. d-nb.inforsc.orgnih.gov The modular nature of this compound, allowing for modification at both the aryl ring and the phosphorus center, makes it a potentially valuable platform for creating novel ligand architectures.

Phosphonate Derivatives in Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.netresearchgate.netcapes.gov.br The phosphonate group is an excellent anchoring group for attaching molecular catalysts to metal oxide supports such as silica (B1680970), titania, or alumina. researchgate.netresearchgate.net

Derivatives of this compound, where the iodo group has been replaced by a catalytically active metal complex-coordinating ligand, can be synthesized. This functionalized phosphonate can then be grafted onto a solid support. The phosphonate group forms a stable linkage with the support surface, effectively heterogenizing the molecular catalyst. This approach prevents leaching of the catalyst into the reaction medium and allows for its reuse.

The preparation of supported catalysts is a well-established field, with methods such as impregnation, ion exchange, and deposition-precipitation being commonly used. The use of phosphonate linkers provides a robust method for covalent attachment of the catalyst to the support.

The following table illustrates the potential role of this compound derivatives in creating heterogeneous catalysts.

| Immobilization Strategy | Support Material | Catalytic Application | Key Advantage |

| Covalent Grafting via Phosphonate Group | Silica (SiO₂), Titania (TiO₂), Alumina (Al₂O₃) | Cross-coupling, Hydrogenation, etc. | Strong catalyst-support interaction, prevents leaching. researchgate.netresearchgate.net |

| Synthesis of Supported Nanoparticles | Metal Oxides | Various catalytic reactions. | Control over catalyst dispersion and stability. |

Integration into Advanced Functional Materials

The distinct chemical properties of this compound make it a valuable component in the design and synthesis of advanced functional materials with tailored properties. Its ability to participate in a variety of chemical reactions allows for its incorporation into polymers, hybrid materials, and framework structures, leading to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Precursors for Polymers and Hybrid Organic-Inorganic Materials

This compound serves as a key precursor in the synthesis of functionalized polymers and hybrid organic-inorganic materials. The reactive iodo group on the aromatic ring is particularly amenable to post-polymerization modification reactions. nih.govsjsu.edu This strategy involves first polymerizing a monomer containing the 2-iodobenzylphosphonate unit and then introducing other functional groups through reactions like the Suzuki or Sonogashira coupling. nih.govwikipedia.org This approach allows for the creation of a wide array of polymers with precisely controlled functionalities that would be difficult to achieve through direct polymerization of the corresponding functionalized monomers.

For instance, polymers bearing the this compound moiety can be synthesized and subsequently functionalized to introduce chromophores, catalytic sites, or biocompatible segments. This post-polymerization modification is a powerful tool for creating materials with tailored optical, catalytic, or biomedical properties. nih.gov

In the realm of hybrid organic-inorganic materials, the phosphonate group of this compound plays a crucial role. rsc.org Organophosphorus compounds are well-suited for creating stable bonds with metal oxide surfaces and networks. rsc.org By incorporating this compound into a hybrid material, the phosphonate moiety can anchor the organic component to an inorganic matrix, such as silica or titania. The pendant iodo-functionalized aromatic ring can then be further modified to introduce desired organic functionalities, leading to Class II hybrid materials with a high degree of covalent bonding between the organic and inorganic phases.

| Precursor | Material Type | Key Functional Group | Potential Applications |

| This compound | Functionalized Polymers | Iodo group for post-polymerization modification | Drug delivery, catalysis, advanced coatings |

| This compound | Hybrid Organic-Inorganic Materials | Phosphonate group for inorganic matrix binding | Sensors, catalysts, composite materials |

Role in Porous Metal Phosphonate Frameworks (MPs)

Porous Metal Phosphonate Frameworks (MPs) are a subclass of metal-organic frameworks (MOFs) that have shown promise in gas storage, separation, and catalysis. uantwerpen.bekaust.edu.sa The construction of these frameworks relies on the coordination of phosphonate ligands with metal ions to form extended, often porous, structures.

While direct research on the use of this compound in MPs is not extensively documented, its structural motifs suggest a significant potential role. The phosphonate group can act as a multidentate ligand, bridging multiple metal centers to form the framework structure. The presence of the bulky and functionalizable 2-iodobenzyl group can influence the topology and pore environment of the resulting MP. This functional handle can be used to tune the properties of the framework post-synthetically. For example, the iodo group could be a site for introducing catalytic species or for grafting other molecules to modify the surface properties of the pores.

The synthesis of MPs often involves the in-situ hydrolysis of diethyl phosphonates to the corresponding phosphonic acids, which then coordinate to the metal ions. Therefore, this compound could be a valuable precursor for creating functionalized MPs. The ability to introduce functionality through the organic linker is a key strategy in the design of advanced MOFs and MPs with tailored properties for specific applications. uantwerpen.be

| Framework Component | Role in MP Structure | Potential Impact on Properties |

| Phosphonate Group | Coordination to metal ions, formation of the framework | Determines framework stability and dimensionality |

| 2-Iodobenzyl Group | Organic linker, source of functionality | Influences pore size, enables post-synthetic modification |

Contribution to Solid-State Lighting Applications

The development of efficient and stable materials for solid-state lighting (SSL) is a major area of materials research. Lanthanide-doped materials are of particular interest due to their sharp emission lines and high quantum yields. dntb.gov.uaresearchgate.netnih.govfrontiersin.org The organic ligands in lanthanide-based luminescent materials, often referred to as "antennae," play a crucial role in absorbing excitation energy and transferring it to the lanthanide ion, which then emits light. rsc.org

The aromatic ring in this compound can act as a sensitizing antenna for lanthanide ions. By coordinating a lanthanide ion to the phosphonate group, an efficient energy transfer pathway from the organic ligand to the metal center can be established. The iodo-substituent on the aromatic ring can be further functionalized through cross-coupling reactions to introduce other chromophoric units, thereby tuning the absorption and emission properties of the resulting complex. nih.govwikipedia.org

For example, a Sonogashira coupling reaction could be employed to attach a conjugated alkyne to the 2-iodobenzylphosphonate ligand. wikipedia.org This would extend the π-conjugation of the antenna, potentially leading to enhanced absorption of excitation light and more efficient sensitization of the lanthanide ion's luminescence. This strategy allows for the rational design of luminescent materials with tailored photophysical properties for applications in white-light emitting diodes (WLEDs) and other SSL devices. rsc.org

| Component | Function in Luminescent Material | Method of Enhancement |

| Benzylphosphonate Ligand | Sensitizing antenna for lanthanide ions | Coordination to the lanthanide ion |

| Iodo Group | Site for functionalization | Cross-coupling reactions to attach chromophores |

| Resulting Complex | Emitter for solid-state lighting | Enhanced light absorption and emission efficiency |

Theoretical and Computational Chemistry Investigations of Diethyl 2 Iodobenzylphosphonate

Electronic Structure and Reactivity Studies Using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For Diethyl 2-iodobenzylphosphonate, these methods could provide a wealth of information about its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of ground-state properties can be calculated.

Potential Research Findings from DFT:

| Calculated Property | Potential Insights for this compound |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and steric profile. |

| Molecular Orbital Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. |

| Electron Density Distribution | Reveals the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions. This is key to understanding intermolecular interactions and reactive sites. |

| Mulliken and Natural Population Analysis (NPA) Charges | Assigns partial charges to each atom, offering a quantitative measure of the polarity of bonds and the overall charge distribution. |

| Molecular Electrostatic Potential (MEP) Map | Visually represents the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. |

While no specific data exists for this compound, studies on related benzylphosphonates have utilized DFT to elucidate reaction mechanisms and substituent effects. jocpr.comresearchgate.net

Transition State Modeling and Reaction Pathway Prediction

A significant application of computational chemistry is the study of chemical reactions. For this compound, this could involve modeling its participation in reactions such as the Horner-Wadsworth-Emmons reaction or nucleophilic substitution at the benzylic carbon or the phosphorus center. By locating the transition state structures and calculating their energies, researchers can predict the activation barriers and feasibility of different reaction pathways. This type of analysis provides mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and solving the equations of motion to simulate the molecule's movements.

Potential Insights from MD Simulations:

Conformational Landscape: Identifies the various low-energy conformations the molecule can adopt and the frequency with which they occur. This is particularly important for flexible molecules like this compound with its rotatable bonds.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water, ethanol) can reveal how intermolecular interactions with the solvent affect its conformation and dynamics.

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces (e.g., van der Waals, dipole-dipole) that govern interactions between this compound molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govresearchgate.net To perform a QSRR study that includes this compound, a dataset of related benzylphosphonates with varying substituents would be required.

Hypothetical QSRR Study Outline:

Dataset Compilation: Synthesize or computationally model a series of ortho-, meta-, and para-substituted benzylphosphonates.

Descriptor Calculation: For each compound, calculate a range of molecular descriptors (e.g., electronic, steric, topological).

Reactivity Measurement: Experimentally measure a specific reactivity parameter (e.g., reaction rate constant) for each compound.

Model Development: Use statistical methods like multiple linear regression or partial least squares to develop a mathematical equation linking the descriptors to the observed reactivity.

Model Validation: Validate the predictive power of the model using internal and external validation techniques.

Such a study would allow for the prediction of the reactivity of new, unsynthesized benzylphosphonates based solely on their calculated structural properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Predictable Spectroscopic Data:

| Spectroscopy Type | Predicted Parameters |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ³¹P) and coupling constants can be calculated. These predictions are valuable for assigning experimental spectra and confirming molecular structure. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and their corresponding intensities can be calculated to predict the appearance of an IR spectrum. This aids in the identification of functional groups. |

| UV-Vis Spectroscopy | Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT) to predict the wavelengths of maximum absorption (λmax). |

Currently, no published experimental or predicted spectroscopic data specifically for this compound is available.

Future Research Directions and Emerging Paradigms in Diethyl 2 Iodobenzylphosphonate Chemistry

Development of Novel Catalytic Systems for Iodobenzylphosphonate Transformations

The carbon-iodine bond in diethyl 2-iodobenzylphosphonate is a prime target for catalytic cross-coupling reactions. Future research is centered on creating more efficient, selective, and environmentally friendly catalytic systems to broaden its synthetic capabilities. A significant area of focus is the advancement of palladium-based catalysts. While existing palladium catalysts are effective, researchers are designing new ligands, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), to improve catalytic activity and allow for milder reaction conditions.

In a move towards more sustainable chemistry, non-palladium-based catalysts are being explored. Metals like copper, nickel, and iron, which are more abundant and less costly than palladium, are under investigation as viable alternatives for cross-coupling reactions. The development of photocatalytic systems also presents a promising frontier. Visible-light-mediated photoredox catalysis could unlock novel transformations of this compound that are not achievable through traditional thermal methods.

Exploration of this compound in Flow Chemistry and Microreactor Technology

Microreactors are particularly well-suited for handling the often highly reactive intermediates and exothermic processes associated with organoiodine compound transformations. rsc.org The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, ensuring precise temperature control and minimizing the formation of unwanted byproducts. beilstein-journals.org Future work will likely involve creating integrated flow systems that combine synthesis, purification, and analysis into a single, continuous process, potentially utilizing immobilized catalysts for easier product isolation and catalyst recycling. unimi.it

Integration into Multicomponent Reactions for High-Efficiency Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify efficiency and atom economy in chemical synthesis. nih.gov The dual functionality of this compound, with its iodo group and phosphonate (B1237965) moiety, makes it an ideal candidate for the design of new MCRs. beilstein-journals.org

For instance, it could be used in sequential palladium-catalyzed cross-coupling reactions within a single pot. One can envision an MCR where this compound first undergoes a Sonogashira coupling, with the resulting intermediate then participating in a subsequent reaction to form a complex heterocyclic structure. The integration of this compound into well-established MCRs like the Ugi or Passerini reactions is another promising area of exploration, which could provide access to a diverse array of novel phosphonate-containing molecules.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving high levels of selectivity is a primary objective in modern organic synthesis. Future research on this compound will focus on developing new methods to control the chemo-, regio-, and stereoselectivity of its functionalization.

Chemoselectivity: Developing catalytic systems that can selectively activate the C-I bond in the presence of other reactive functional groups is a key research area.

Regioselectivity: While the iodine atom typically directs substitution to the ortho position, exploring methods for functionalization at other positions on the benzene (B151609) ring is an active area of investigation. nih.gov

Stereoselectivity: The synthesis of chiral phosphonates is of particular interest due to their potential biological activities. A significant challenge lies in developing asymmetric catalytic systems that can induce enantioselectivity in the functionalization of this compound. nih.gov

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The unique properties of this compound make it a valuable component at the intersection of organic, inorganic, and materials chemistry. The phosphonate group is known for its ability to coordinate with metal ions, making it suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. The iodobenzyl moiety can then serve as a handle for post-synthetic modification of these materials.

Furthermore, the strong adsorption of phosphonates onto metal oxide surfaces makes this compound a promising candidate for modifying the surface of materials like titanium dioxide or iron oxide nanoparticles. These functionalized nanoparticles could have applications in drug delivery, bioimaging, and catalysis.

Sustainable and Atom-Economical Approaches in Phosphonate Chemistry

The principles of green chemistry are increasingly guiding research in phosphonate chemistry, with a focus on sustainability and atom economy. rsc.orgbioengineer.orgsciencedaily.com Atom economy aims to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.netnih.gov MCRs are an excellent example of atom-economical reactions. nih.gov

Key areas of focus for sustainable chemistry include:

The use of greener solvents.

The development of recyclable catalysts.

The replacement of stoichiometric reagents with catalytic alternatives. rsc.org

The overarching goal is to develop synthetic routes that are not only efficient and selective but also environmentally benign, shaping the future of this compound chemistry. bioengineer.orgsciencedaily.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-iodobenzylphosphonate, and how can reaction conditions be optimized?

- Methodology : A widely used method involves the Arbuzov reaction, where 2-iodobenzyl bromide reacts with triethyl phosphite under reflux in anhydrous acetonitrile at 80°C for 2–4 hours. Key parameters include maintaining a 1:1.2 molar ratio of the benzyl halide to triethyl phosphite to minimize side products. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product in ~70–85% purity. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity) and inert atmosphere to prevent hydrolysis .

Q. How should this compound be purified and characterized to ensure structural fidelity?

- Methodology :

- Purification : Column chromatography using silica gel (60–120 mesh) with gradient elution (10–30% ethyl acetate in hexane) effectively separates phosphonate esters from unreacted starting materials. Recrystallization from ethanol/water mixtures further enhances purity.

- Characterization :

- ¹H/³¹P NMR : Key signals include a doublet for the phosphonate methylene group (δ ~3.8–4.2 ppm, J = 22–24 Hz) and a singlet for the aromatic iodine-substituted protons (δ ~7.3–7.8 ppm). ³¹P NMR typically shows a peak at δ ~20–25 ppm.

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight (e.g., m/z ≈ 369 for C₁₁H₁₄IO₃P⁺).

- Consistency in spectral data across batches is critical for reproducibility .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard warnings (skin/eye irritant) .

Advanced Research Questions

Q. What is the mechanistic role of the iodine substituent in cross-coupling reactions involving this compound?

- Methodology : The iodine atom acts as a directing group in Ullmann-type couplings or Sonogashira reactions, facilitating C–P bond activation. Computational studies (DFT) suggest that the electron-withdrawing iodine enhances electrophilicity at the benzyl carbon, promoting nucleophilic substitution. Experimental validation involves kinetic studies comparing halogen-substituted analogs (e.g., Cl vs. I) to quantify activation barriers .

Q. How does this compound inhibit viral enzymes, and what structural modifications enhance its potency?

- Methodology :

- Enzyme Assays : Test inhibitory activity against viral proteases (e.g., HIV-1 protease) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves.

- Structure-Activity Relationship (SAR) : Replace the iodine with other halogens (e.g., F, Br) or modify the phosphonate ester groups (e.g., methyl instead of ethyl) to assess changes in binding affinity. Molecular docking (AutoDock Vina) reveals interactions with catalytic residues (e.g., hydrogen bonding with Asp25 in HIV-1 protease) .

Q. What computational strategies predict the environmental persistence and toxicity of this compound?

- Methodology :

- Quantitative Structure-Property Relationship (QSPR) : Use software like EPI Suite to estimate biodegradation half-life (>60 days suggests high persistence).

- Toxicity Prediction : Apply neural network models (e.g., TEST by EPA) to predict acute aquatic toxicity (LC₅₀ for Daphnia magna). Experimental validation involves OECD 201/202 guidelines for algal and crustacean toxicity .

Q. How do solvent polarity and temperature influence the stereochemical outcomes of this compound in Michaelis-Arbuzov rearrangements?

- Methodology :

- Kinetic Studies : Monitor reaction progress in solvents of varying polarity (e.g., DMF vs. toluene) using in situ ³¹P NMR. Polar solvents stabilize transition states, accelerating rearrangement.

- Temperature Effects : Arrhenius plots (lnk vs. 1/T) reveal activation energies. Lower temperatures (<50°C) favor retention of configuration, while higher temperatures promote racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.